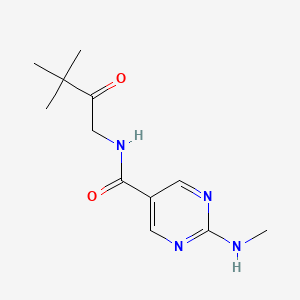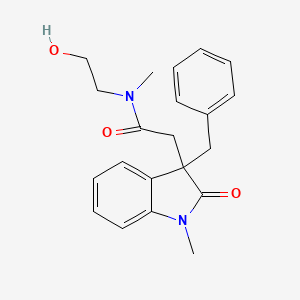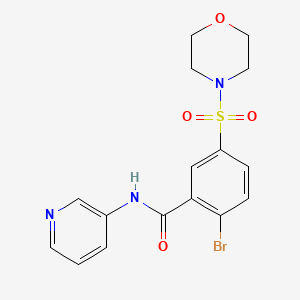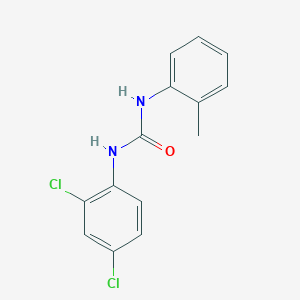
N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide, also known as DMAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMAP is a pyrimidine-based compound that has been synthesized in several ways, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In organic synthesis, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide acts as a nucleophilic catalyst by coordinating with the carbonyl group of the substrate and facilitating the reaction.
Biochemical and Physiological Effects:
N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide induces apoptosis and cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. In organic synthesis, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide acts as a nucleophilic catalyst by facilitating the reaction between the substrate and the reagent.
Advantages and Limitations for Lab Experiments
N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide has several advantages as a reagent in lab experiments, including its low cost, easy availability, and high selectivity. However, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide has some limitations, including its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the research of N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide. In medicinal chemistry, further studies can be conducted to explore the potential of N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide as an anticancer agent and to investigate its mechanism of action. In organic synthesis, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide can be used as a catalyst in new reactions and in the synthesis of new compounds. In materials science, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide can be used as a building block for the synthesis of new metal-organic frameworks with unique properties.
In conclusion, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide is a pyrimidine-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide can lead to new discoveries in medicinal chemistry, organic synthesis, and materials science.
Synthesis Methods
N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide can be synthesized in several ways, including the reaction of 3,3-dimethyl-1-bromobutane with methylamine and subsequent reaction with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid. Another method involves the reaction of 3,3-dimethyl-1-bromobutane with 2-amino-4,6-dimethylpyrimidine-5-carboxamide followed by reaction with methylamine. The synthesized N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide can be purified by recrystallization or column chromatography.
Scientific Research Applications
N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide has been studied for its potential applications in several fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In organic synthesis, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide has been used as a catalyst in various reactions, including esterification, acylation, and amidation reactions. In materials science, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide has been used as a building block for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)9(17)7-14-10(18)8-5-15-11(13-4)16-6-8/h5-6H,7H2,1-4H3,(H,14,18)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBPXDQCECYZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC(=O)C1=CN=C(N=C1)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292871.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5292877.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5292884.png)
![(3R*,4R*)-1-(4-methoxybenzoyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-3-pyrrolidinol](/img/structure/B5292892.png)
![N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5292906.png)
![4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5292908.png)

![N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5292925.png)
![3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5292937.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5292947.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5292960.png)

![6-isopropyl-3-methyl-2-(4-{[(2-phenyl-5-pyrimidinyl)methylene]amino}benzylidene)cyclohexanone](/img/structure/B5292969.png)
